![molecular formula C15H14O B11894618 2,4,9-Trimethylindeno[2,1-B]pyran CAS No. 62096-51-9](/img/structure/B11894618.png)
2,4,9-Trimethylindeno[2,1-B]pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,9-Trimethylindeno[2,1-B]pyran is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are oxygen-containing heterocyclic compounds. The compound is characterized by the presence of three methyl groups attached to the indeno-pyran ring system, making it distinct in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trimethylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) that are efficient and economical. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances the yield and reduces the reaction time.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic strategies that ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
2,4,9-Trimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .
科学研究应用
2,4,9-Trimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic light-emitting devices (OLEDs) and other advanced materials.
作用机制
The mechanism of action of 2,4,9-Trimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2-Pyrone: A six-membered conjugated cyclic ester with similar reactivity.
4-Pyrone: Another isomer of pyrone with distinct chemical properties.
Chromene: A fused pyran derivative with significant biological activities.
Uniqueness
2,4,9-Trimethylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
62096-51-9 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2,4,9-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-8-10(2)16-15-11(3)12-6-4-5-7-13(12)14(9)15/h4-8H,1-3H3 |
InChI 键 |
WGUQCQRCGDGGPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






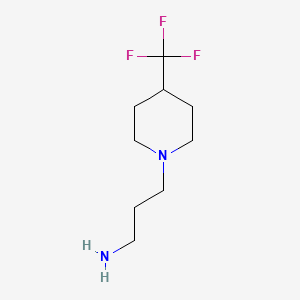
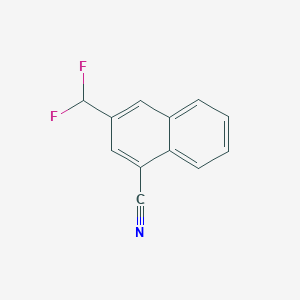
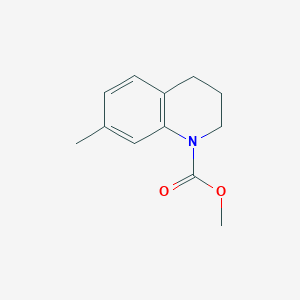
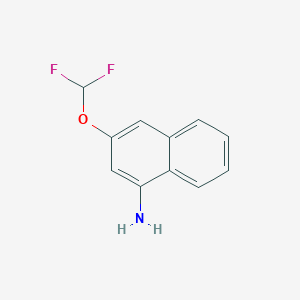
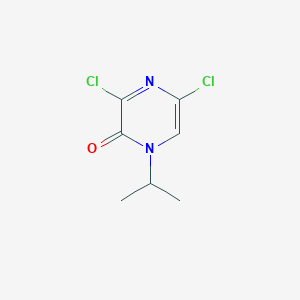
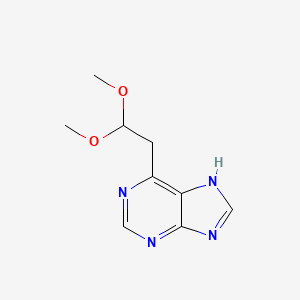


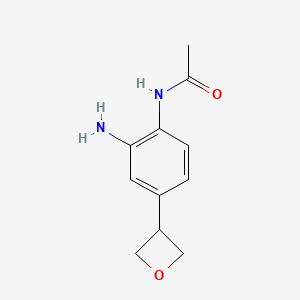
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)
